molecular formula C17H20N4O2S B10998758 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10998758
M. Wt: 344.4 g/mol
InChI Key: SNRWCTVWTBZCAP-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features an indole ring substituted with a methoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The methoxylated indole and the thiadiazole are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of a dihydrothiadiazole derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxy-1H-indol-3-yl)acetamide: Similar indole structure but lacks the thiadiazole ring.

    N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine: Contains the thiadiazole ring but lacks the indole structure.

    4-methoxy-1H-indole-3-carboxylic acid: Similar indole structure with a carboxylic acid group instead of the acetamide group.

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the combination of the indole and thiadiazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)9-16-19-20-17(24-16)18-15(22)10-21-8-7-12-13(21)5-4-6-14(12)23-3/h4-8,11H,9-10H2,1-3H3,(H,18,20,22)

InChI Key

SNRWCTVWTBZCAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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